molecular formula C15H10FN B296016 4-[(E)-4-Fluorostyryl]benzonitrile

4-[(E)-4-Fluorostyryl]benzonitrile

Cat. No. B296016
M. Wt: 223.24 g/mol
InChI Key: HTRCAWLMLSLFPI-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-4-Fluorostyryl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is commonly referred to as FSBN and has a molecular formula of C15H10FN.

Mechanism of Action

The mechanism of action of FSBN is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. FSBN has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and proliferation. Additionally, FSBN has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotides in the body.
Biochemical and Physiological Effects:
FSBN has been shown to exhibit several biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. Additionally, FSBN has been shown to exhibit neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

FSBN has several advantages for use in laboratory experiments. It is a highly pure and stable compound, which makes it easy to handle and store. Additionally, it exhibits potent inhibitory effects on specific enzymes and receptors, which make it a valuable tool for studying the mechanisms of various diseases. However, FSBN also has some limitations for use in laboratory experiments. It is a relatively expensive compound, which may limit its availability for some researchers. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on FSBN. One potential direction is the development of novel therapeutic agents based on FSBN. As a potent inhibitor of specific enzymes and receptors, FSBN has the potential to be developed into effective treatments for various diseases, including cancer and neurodegenerative disorders. Another potential direction is the further elucidation of its mechanism of action, which could lead to a better understanding of the underlying biology of these diseases. Finally, there is potential for the development of new synthetic methods for FSBN, which could improve its availability and reduce its cost.

Synthesis Methods

FSBN can be synthesized through a variety of methods, including the Knoevenagel condensation reaction between 4-fluorobenzaldehyde and benzylidene malononitrile. This reaction yields FSBN as a yellow crystalline solid with a high purity level.

Scientific Research Applications

FSBN has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit potent inhibitory effects on several enzymes, including tyrosine kinases and phosphodiesterases. These inhibitory effects make FSBN a promising candidate for the development of novel therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

Molecular Formula

C15H10FN

Molecular Weight

223.24 g/mol

IUPAC Name

4-[(E)-2-(4-fluorophenyl)ethenyl]benzonitrile

InChI

InChI=1S/C15H10FN/c16-15-9-7-13(8-10-15)2-1-12-3-5-14(11-17)6-4-12/h1-10H/b2-1+

InChI Key

HTRCAWLMLSLFPI-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)C#N

SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)C#N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)C#N

Origin of Product

United States

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